

# **Application of Rimiducid in GoCAR-T Cell Activation: A Guide for Researchers**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Rimiducid |           |
| Cat. No.:            | B1665582  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the small molecule dimerizer, **Rimiducid**, for the controlled activation of GoCAR-T (GoCAR-T) cells. This technology incorporates an inducible MyD88/CD40 (iMC) co-stimulation switch, designed to enhance the proliferation, persistence, and anti-tumor activity of CAR-T cells in a drugdependent manner. The information presented herein is intended to guide researchers in the preclinical and clinical investigation of this novel immunotherapeutic approach.

## Principle of Rimiducid-Mediated GoCAR-T Cell Activation

GoCAR-T technology is an advancement in chimeric antigen receptor (CAR) T-cell therapy that offers an additional layer of control over the activation and proliferation of the engineered T cells. This is achieved through the incorporation of an inducible co-stimulation domain, iMC, which is a fusion protein comprising the signaling domains of MyD88 and CD40.

**Rimiducid**, a synthetic dimerizing ligand, acts as the "ON-switch" for GoCAR-T cells. Upon administration, **Rimiducid** binds to the drug-binding domains within the iMC protein, inducing its dimerization and subsequent activation of the MyD88 and CD40 signaling pathways.[1] This provides a potent co-stimulatory signal (Signal 2) to the CAR-T cell, complementing the primary activation signal (Signal 1) delivered through the CAR's recognition of the target antigen on



tumor cells. This dual-signaling mechanism is designed to drive robust T-cell expansion and effector function.

Furthermore, some GoCAR-T constructs, such as BPX-603, are designed as "dual-switch" systems. These incorporate both the **Rimiducid**-inducible activation switch (iMC) and a safety switch, often an inducible caspase-9 (iCasp9), which can be activated by the same or a different small molecule to induce apoptosis of the CAR-T cells in the event of severe toxicity.

## **Quantitative Data from Clinical Investigations**

Clinical trials have investigated the safety and efficacy of **Rimiducid**-activated GoCAR-T cells in patients with advanced solid tumors. The following tables summarize key quantitative data from the phase 1/2 clinical trials of BPX-601 (targeting PSCA in pancreatic and prostate cancer) and BPX-603 (targeting HER2 in solid tumors).

Table 1: Summary of Clinical Efficacy for BPX-601 in Metastatic Castration-Resistant Prostate Cancer (mCRPC)

| Metric                        | Value                        | Reference |
|-------------------------------|------------------------------|-----------|
| Number of Patients Treated    | 9                            |           |
| PSA50 Response*               | 5 of 9 patients (56%)        | [3]       |
| PSA90 Response**              | 4 of 9 patients              |           |
| Partial Response (RECIST 1.1) | 2 patients (one unconfirmed) |           |

\*PSA50: ≥50% reduction in prostate-specific antigen. \*\*PSA90: ≥90% reduction in prostate-specific antigen.

Table 2: Dose Escalation and Administration Schedule for BPX-601 in mCRPC



| Parameter                | Details                                                    | Referen |
|--------------------------|------------------------------------------------------------|---------|
| BPX-601 Dose             | 5 x 10 <sup>6</sup> cells/kg (single dose)                 |         |
| Rimiducid Dose           | 0.4 mg/kg                                                  |         |
| Rimiducid Administration | Single or weekly doses starting 7 days after cell infusion | -       |

Table 3: Summary of Grade ≥3 Adverse Events in BPX-601 and BPX-603 Trials

| Adverse Event                                                            | BPX-601 (mCRPC)                            | BPX-603 (HER2+<br>Solid Tumors)   | Reference |
|--------------------------------------------------------------------------|--------------------------------------------|-----------------------------------|-----------|
| Cytokine Release<br>Syndrome (CRS)                                       | Grade 3: 2 patients,<br>Grade 4: 1 patient | No CRS reported at dose level 1   |           |
| Immune Effector Cell-<br>Associated<br>Neurotoxicity<br>Syndrome (ICANS) | Grade 4: 1 patient                         | No ICANS reported at dose level 1 |           |
| Myelosuppression<br>(Neutropenia,<br>Leukopenia, Anemia)                 | Most common ≥ grade<br>3 AE                | Reported                          |           |

Note: The clinical trials for BPX-601 and BPX-603 were discontinued due to a risk/benefit assessment following serious adverse events, including a patient death.

## **Experimental Protocols**

The following protocols provide a general framework for the preclinical evaluation of **Rimiducid**-activated GoCAR-T cells. These should be adapted and optimized for specific experimental systems.

## **Generation of GoCAR-T Cells**

This protocol outlines the basic steps for producing GoCAR-T cells via lentiviral transduction.



#### Workflow for GoCAR-T Cell Generation



Click to download full resolution via product page

Caption: Workflow for generating GoCAR-T cells.



#### Materials:

- Healthy donor peripheral blood mononuclear cells (PBMCs)
- T-cell enrichment kit
- T-cell activation reagents (e.g., anti-CD3/CD28 beads)
- Lentiviral vector encoding the GoCAR construct
- T-cell culture medium and supplements (e.g., IL-2)
- · Reagents for flow cytometry

#### Procedure:

- Isolate PBMCs: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
- T-Cell Enrichment: Enrich for T cells from the PBMC population using a negative selection kit.
- Activation: Activate the enriched T cells with anti-CD3/CD28 beads in T-cell culture medium supplemented with IL-2.
- Transduction: After 24 hours of activation, add the GoCAR lentiviral vector to the T-cell culture at a predetermined multiplicity of infection (MOI).
- Expansion: Culture the transduced T cells for 10-14 days, maintaining an appropriate cell
  density and supplementing with fresh medium and IL-2 as needed.
- Quality Control: Assess the transduction efficiency and phenotype of the GoCAR-T cells by flow cytometry, staining for the CAR and relevant T-cell markers.

### In Vitro Cytotoxicity Assay

This assay measures the ability of **Rimiducid**-activated GoCAR-T cells to kill target tumor cells.





Workflow for In Vitro Cytotoxicity Assay













Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Inducible Activation of MyD88 and CD40 in CAR T Cells Results in Controllable and Potent Antitumor Activity in Preclinical Solid Tumor Models PMC [pmc.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. knowledge.uchicago.edu [knowledge.uchicago.edu]
- To cite this document: BenchChem. [Application of Rimiducid in GoCAR-T Cell Activation: A
  Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b1665582#application-of-rimiducid-in-gocar-t-cell-activation]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com